(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group and a pyridine ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 5-methylfurfural with pyridin-3-ylmethanamine. The reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating microbial infections.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
Pyridin-3-ylmethylamine: Lacks the furan ring, reducing its potential biological activity.
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine: Contains a pyrazole ring, offering different reactivity and biological properties.
Uniqueness
(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both furan and pyridine rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11/h2-7,14H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQATYDJUSWSLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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